1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)- 1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-
Brand Name: Vulcanchem
CAS No.: 651335-06-7
VCID: VC16812450
InChI: InChI=1S/C20H20ClFN2O2S/c21-17-6-1-2-7-19(17)27(25,26)20-13-24(12-15-5-3-4-10-23-15)18-11-14(22)8-9-16(18)20/h1-2,6-9,11,13,15,23H,3-5,10,12H2
SMILES:
Molecular Formula: C20H20ClFN2O2S
Molecular Weight: 406.9 g/mol

1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-

CAS No.: 651335-06-7

Cat. No.: VC16812450

Molecular Formula: C20H20ClFN2O2S

Molecular Weight: 406.9 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)- - 651335-06-7

Specification

CAS No. 651335-06-7
Molecular Formula C20H20ClFN2O2S
Molecular Weight 406.9 g/mol
IUPAC Name 3-(2-chlorophenyl)sulfonyl-6-fluoro-1-(piperidin-2-ylmethyl)indole
Standard InChI InChI=1S/C20H20ClFN2O2S/c21-17-6-1-2-7-19(17)27(25,26)20-13-24(12-15-5-3-4-10-23-15)18-11-14(22)8-9-16(18)20/h1-2,6-9,11,13,15,23H,3-5,10,12H2
Standard InChI Key ZICSPZDMMIIAIY-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)CN2C=C(C3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4Cl

Introduction

1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)- is a complex organic compound belonging to the indole family. It features a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. The molecular formula for this compound is C20H20ClFN2O2S, with a molecular weight of approximately 406.9 g/mol .

Biological Activities and Potential Therapeutic Applications

Preliminary studies indicate that 1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)- may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound interacts with specific molecular targets within biological systems, potentially binding to receptors or enzymes and modulating their activity. Further research is necessary to fully elucidate these mechanisms and confirm its therapeutic potential.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps, although detailed procedures are not widely documented in the available literature. Generally, the synthesis of indole derivatives involves reactions such as the Fisher indole synthesis or other methods tailored to introduce specific functional groups.

Comparison with Similar Compounds

Several compounds share structural similarities with 1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-, including:

Compound NameStructural FeaturesUnique Aspects
5-FluoroindoleFluorine at position 5Simpler structure; less complex reactivity
SulfanilamideSulfonamide groupPrimarily antibacterial activity
IndomethacinIndole structure with acetic acidStrong anti-inflammatory properties

Research Findings and Future Directions

While the compound shows promise in anticancer research, comprehensive studies are needed to explore its full potential. The interactions with biological systems suggest that it could be a valuable candidate for drug development, particularly in targeting specific pathways involved in cancer progression.

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